KRAS inhibitor-8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KRAS inhibitor-8 is a small molecule designed to target the KRAS protein, which is a member of the RAS family of GTPases. KRAS mutations are implicated in a significant percentage of human cancers, including pancreatic, colorectal, and non-small cell lung cancers . The compound aims to inhibit the activity of KRAS, thereby disrupting the signaling pathways that lead to uncontrolled cell growth and proliferation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KRAS inhibitor-8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions: KRAS inhibitor-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for the KRAS protein .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation with high yield and selectivity .

Major Products Formed: The major products formed from these reactions are typically intermediates that are further modified to produce the final this compound compound. These intermediates often contain functional groups that enhance the compound’s binding affinity and selectivity for the KRAS protein .

Wissenschaftliche Forschungsanwendungen

KRAS inhibitor-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure and function of the KRAS protein and its interactions with other molecules . In biology, it is used to investigate the role of KRAS in cell signaling pathways and its impact on cell growth and proliferation . In medicine, this compound is being explored as a potential therapeutic agent for treating cancers driven by KRAS mutations . In industry, it is used in the development of new drugs and therapies targeting KRAS and related proteins .

Wirkmechanismus

KRAS inhibitor-8 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound targets specific regions of the KRAS protein, such as the switch II pocket, to prevent the binding of GTP and GDP, which are essential for KRAS activation . By inhibiting KRAS activity, the compound disrupts downstream signaling pathways, such as the MAP kinase pathway, leading to reduced cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

KRAS inhibitor-8 is unique compared to other KRAS inhibitors due to its specific binding affinity and selectivity for the KRAS protein. Similar compounds include sotorasib and adagrasib, which also target the KRAS protein but have different binding sites and mechanisms of action . This compound offers advantages in terms of its potency and ability to inhibit multiple KRAS mutants, making it a promising candidate for further development and clinical use .

List of Similar Compounds:- Sotorasib

- Adagrasib

- BI 2852

- MRTX849

- AMG 510

This compound stands out due to its unique binding properties and potential for broad-spectrum inhibition of KRAS mutants .

Eigenschaften

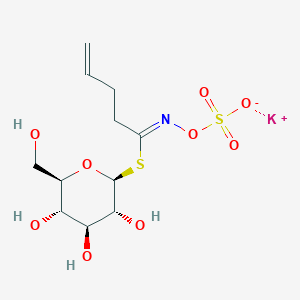

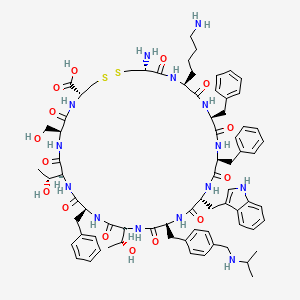

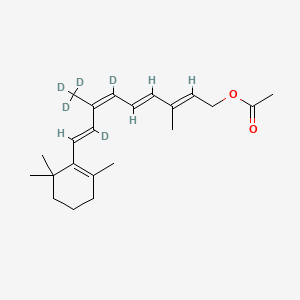

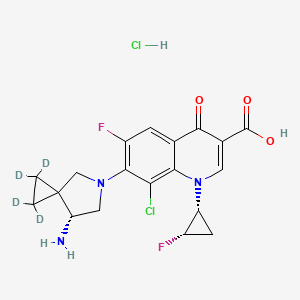

Molekularformel |

C26H24ClF4N5O3 |

|---|---|

Molekulargewicht |

565.9 g/mol |

IUPAC-Name |

1-[4-[6-chloro-2-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C26H24ClF4N5O3/c1-2-19(38)35-6-8-36(9-7-35)24-15-12-16(27)20(21-17(28)4-3-5-18(21)37)22(29)23(15)32-25(33-24)39-11-10-34-13-26(30,31)14-34/h2-5,12,37H,1,6-11,13-14H2 |

InChI-Schlüssel |

ABVZCBJMBAVTME-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)N1CCN(CC1)C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F)OCCN5CC(C5)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.